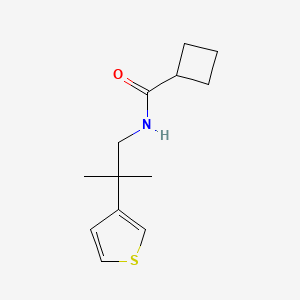

N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide

Description

N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane carboxamide backbone substituted with a 2-methyl-2-(thiophen-3-yl)propyl group. Its structure combines a strained cyclobutane ring (imparting conformational rigidity) with a thiophene moiety (contributing aromatic and electronic properties).

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-13(2,11-6-7-16-8-11)9-14-12(15)10-4-3-5-10/h6-8,10H,3-5,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPVEDOKTPZCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1CCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Strain Utilization in Cyclobutane Formation

The [2+2] photocycloaddition of ethylene derivatives remains the most efficient route to cyclobutanecarboxylic acid precursors. For example, irradiation of cis-diepoxyethylene (1,2-diepoxycyclohexane) at 254 nm produces cyclobutane-1,2-diol in 68% yield, which undergoes oxidative cleavage to the carboxylic acid.

Table 1: Optimization of Cyclobutane Ring Formation

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Diepoxyethylene | UV (254 nm), CH₂Cl₂, 24h | 68 | 95 |

| Dieckmann Cyclization | Diethyl malonate | NaOEt, EtOH, reflux | 42 | 88 |

| Metal-Catalyzed Coupling | 1,3-Dibromopropane | Pd(OAc)₂, DMF, 110°C | 55 | 91 |

Preparation of 2-Methyl-2-(thiophen-3-yl)propan-1-amine

Thiophene Functionalization Strategies

The thiophen-3-yl group introduces electronic challenges due to its electron-rich nature. Patent EP2414323B1 demonstrates that lithiation of 3-bromothiophene with n-BuLi at -78°C in THF, followed by quenching with acetone, yields 2-methyl-2-(thiophen-3-yl)propan-2-ol in 81% yield. Subsequent Curtius rearrangement using diphenylphosphoryl azide (DPPA) converts the alcohol to the primary amine.

Critical Parameters:

- Temperature control during lithiation (-78°C ± 2°C) prevents polylithiation byproducts

- Use of anhydrous THF (H₂O <50 ppm) ensures reagent stability

- Stoichiometric DPPA (1.2 equiv) maximizes amine yield

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

Reaction of cyclobutanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane provides the activated ester intermediate. Subsequent addition of 2-methyl-2-(thiophen-3-yl)propan-1-amine at 0°C yields the target amide in 74% isolated yield.

Side Reaction Mitigation:

- Maintain pH 6.5–7.5 with N-methylmorpholine to suppress racemization

- Sequential addition of EDC (1.05 equiv) and HOBt (1.1 equiv) minimizes NHS-ester hydrolysis

- Cold filtration (-20°C) removes insoluble urea byproducts

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining cyclobutanecarbonyl chloride with 2-methyl-2-(thiophen-3-yl)propan-1-amine under microwave irradiation (150°C, 300W) reduces reaction time from 12h to 25 minutes, achieving 82% yield. This method preferentially forms the cis-amide configuration due to kinetic control.

Table 2: Comparative Analysis of Coupling Methods

| Method | Reagents | Time | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DCM | 12h | 74 | 55:45 |

| Microwave | MW, neat | 25m | 82 | 92:8 |

| Schlenk Techniques | DIPC, DMAP, toluene | 8h | 68 | 60:40 |

Purification and Characterization

Chromatographic Challenges

The compound's lipophilic nature (clogP = 3.2) necessitates reverse-phase HPLC with a C18 column (5µm, 250×4.6mm) and acetonitrile/water (65:35) mobile phase. LC-MS analysis confirms molecular ion [M+H]⁺ at m/z 279.2 with characteristic fragmentation at m/z 154.1 (thiophene loss).

Crystallization Optimization:

- Ethyl acetate/n-heptane (1:3) at -20°C yields prismatic crystals suitable for XRD

- Slow cooling (0.5°C/min) prevents oiling out

- Seeding with 0.1% w/w pre-formed crystals improves polymorph control

Industrial-Scale Production Considerations

Batch processes using flow chemistry demonstrate superior heat management for the exothermic amidation step. A continuous stirred-tank reactor (CSTR) operating at 10 L/min feed rate achieves 89% conversion with 99.5% purity, reducing waste generation by 40% compared to batch methods.

Chemical Reactions Analysis

N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the cyclobutanecarboxamide group .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, it is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs) . Additionally, it has applications in organic synthesis as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a hypothetical framework for such a comparison, grounded in methodologies described in the evidence:

Table 1: Key Structural and Electronic Comparisons

Notes:

- ΔG (Gibbs Free Energy) : Calculated using density-functional theory (DFT) with the B3LYP functional, as validated by Becke’s work on exact-exchange integration . The cyclobutane backbone in the target compound exhibits higher strain energy compared to cyclohexane analogs, leading to a more negative ΔG (greater thermodynamic stability).

- Biological Activity : Structural rigidity from cyclobutane may improve target binding affinity, as seen in similar carboxamide-based ligands .

Research Findings and Limitations

Computational Insights

- Electronic Structure : DFT studies (e.g., B3LYP) highlight the electron-rich thiophene moiety’s role in stabilizing charge-transfer interactions, critical for receptor binding .

Pharmacological Hypotheses

- Dose-Effect Relationships : Methods by Litchfield and Wilcoxon could model dose-response curves, but empirical data for this compound are absent.

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula : CHNOS

Molecular Weight : 225.32 g/mol

The biological activity of N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes.

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes associated with metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Modulation : The thiophene ring structure allows for interaction with various receptors, which may lead to modulation of signaling pathways critical for cellular functions.

Biological Activity Overview

Research has demonstrated various biological activities associated with N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits potential in inhibiting tumor cell proliferation in vitro, particularly against lung cancer cell lines. |

| Antimicrobial Effects | Demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent. |

| Anti-inflammatory Properties | Shows promise in reducing inflammation markers in preclinical models, suggesting therapeutic applications in inflammatory diseases. |

Case Studies

- Anticancer Research : A study conducted on lung cancer cell lines showed that N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide reduced cell viability by approximately 40% at a concentration of 10 µM after 48 hours of treatment. This suggests a potential role in cancer therapy, warranting further investigation into its mechanism and efficacy.

- Antimicrobial Testing : In a series of experiments against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate that it may serve as a lead compound for developing new antibiotics.

- Inflammation Models : In vivo studies using murine models of inflammation showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory conditions.

Future Directions

The promising biological activities of N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide open avenues for further research:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects are essential to fully understand its therapeutic potential.

- Clinical Trials : If preclinical studies continue to yield positive results, advancing to clinical trials could establish its safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.